molecular formula C21H16O4 B1346864 3-Acetoxy-3'-phenoxybenzophenone CAS No. 890099-73-7

3-Acetoxy-3'-phenoxybenzophenone

Cat. No.: B1346864
CAS No.: 890099-73-7
M. Wt: 332.3 g/mol
InChI Key: ZZZADQJQQXAXHX-UHFFFAOYSA-N
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Description

3-Acetoxy-3’-phenoxybenzophenone: is an organic compound with the molecular formula C21H16O4. It is a derivative of benzophenone, characterized by the presence of acetoxy and phenoxy groups attached to the benzene rings. This compound is used in various chemical and industrial applications due to its unique structural properties .

Scientific Research Applications

Chemistry: 3-Acetoxy-3’-phenoxybenzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

Industry: Industrially, 3-Acetoxy-3’-phenoxybenzophenone is used in the manufacture of polymers and resins. It is also employed as a UV stabilizer in various plastic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-3’-phenoxybenzophenone typically involves the acetylation of 3-hydroxy-3’-phenoxybenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction mixture is heated under reflux conditions to facilitate the acetylation process .

Industrial Production Methods: In industrial settings, the production of 3-Acetoxy-3’-phenoxybenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Acetoxy-3’-phenoxybenzophenone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The acetoxy and phenoxy groups play a crucial role in its binding affinity and specificity towards these targets .

Properties

IUPAC Name

[3-(3-phenoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-15(22)24-19-11-5-7-16(13-19)21(23)17-8-6-12-20(14-17)25-18-9-3-2-4-10-18/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZADQJQQXAXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641640
Record name 3-(3-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-73-7
Record name 3-(3-Phenoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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